N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide belongs to a class of pyrazole-based acetamides characterized by a central 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl scaffold linked to diverse aryl/heteroarylacetamide substituents. These derivatives are of significant interest due to their structural versatility, which allows modulation of physicochemical and biological properties through substitution patterns .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(2)14-29-19-11-8-12-20(13-19)30-15-21(27)24-22-17(3)25(4)26(23(22)28)18-9-6-5-7-10-18/h5-13,16H,14-15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIFQMVFPRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 357.43 g/mol
- CAS Number : 78439-89-1
The presence of a pyrazole ring and a phenoxy group contributes to its biological activity, particularly in inhibiting various enzymatic pathways.
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The synthetic route typically includes:
- Formation of the pyrazole core through condensation reactions.
- Subsequent acylation to introduce the acetamide functionality.
- Final modifications to incorporate the phenoxy and propoxy groups.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain synthesized derivatives possess Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases involved in cancer progression. Notably, it shows inhibitory effects on mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in various malignancies .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Properties : A study published in 2020 evaluated various derivatives against bacterial strains. The findings indicated that modifications to the phenoxy group enhanced antimicrobial activity significantly .
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound in animal models of arthritis. Results showed a reduction in swelling and pain scores compared to control groups .
Data Table: Biological Activities Summary
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have evaluated the anti-inflammatory potential of this compound through in silico molecular docking techniques. The compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking studies suggest that modifications to the structure could enhance its efficacy as an anti-inflammatory agent, making it a candidate for further optimization and development in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various experimental setups, derivatives of the pyrazol compound exhibited significant growth inhibition against several cancer cell lines. For instance, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types, indicating a strong potential for development as an anticancer therapeutic .
Molecular Structure and Mechanism of Action
The molecular structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide is characterized by its unique pyrazole core, which is known for contributing to various biological activities. The mechanism of action involves interaction with specific biological targets, which can lead to modulation of pathways involved in inflammation and cancer progression.
Pharmacokinetic Studies
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for the development of any pharmaceutical agent. Preliminary studies on related compounds suggest favorable ADME profiles, which enhance their viability as drug candidates. Understanding these properties will facilitate the design of clinical trials and further investigations into therapeutic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound features a 3-(2-methylpropoxy)phenoxy group, which introduces steric bulk and ether-based hydrophilicity. Key analogs with varying substituents include:
Key Observations :
Crystallographic and Hydrogen Bonding Analysis
Crystal structures of analogs reveal insights into molecular conformation and intermolecular interactions:
Structural Trends :
- The target compound’s 3-(2-methylpropoxy)phenoxy group is expected to adopt a twisted conformation relative to the pyrazole ring (dihedral angle ~60–70°), similar to nitro and dichlorophenyl analogs .
- Hydrogen bonding (N–H⋯O, C–H⋯O) dominates supramolecular assembly, often forming 2D networks .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyrazoles and phenoxyacetamide precursors. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) with dichloromethane as a solvent and triethylamine as a base to activate carboxylic acid intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while dichloromethane aids in purification via liquid-liquid extraction .
- Temperature control : Maintain 273 K during coupling to minimize side reactions .
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Amide bond formation | EDC·HCl, DCM, 273 K, 3h | Use excess EDC (1.5 eq) |
| Purification | Column chromatography (silica gel) | Gradient elution (hexane:EtOAc) |
| Characterization | NMR (¹H/¹³C), HPLC (>95% purity) | Use deuterated DMSO for NMR |
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., N–H⋯O hydrogen bonds). Lattice parameters (e.g., monoclinic P21/c, a = 14.9176 Å) provide structural validation .
- NMR spectroscopy : ¹H NMR peaks for pyrazole (δ 2.1–2.3 ppm, CH₃) and acetamide (δ 1.8–2.0 ppm, COCH₃) confirm regiochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. Table 2: Key Spectroscopic Data
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools aid in SAR studies?
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Case example : NMR may suggest free rotation of the acetamide group, but X-ray reveals a fixed anti-periplanar conformation due to N–H⋯O hydrogen bonding .
- Mitigation strategies :
- Use variable-temperature NMR to detect restricted rotation.
- Cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹) .
Q. Table 3: Data Contradiction Analysis
| Observation | Probable Cause | Resolution Method |
|---|---|---|
| NMR suggests planar pyrazole | Dynamic averaging in solution | X-ray crystallography |
| HPLC purity ≠ biological assay | Trace solvent residues | LC-MS to detect impurities |
Q. What are the compound’s potential biological targets, and how can binding assays be designed?
Q. What crystallization strategies yield high-quality single crystals for structural studies?
- Solvent selection : Slow evaporation of methylene chloride/ethanol mixtures (1:1) produces diffraction-quality crystals .
- Seeding : Use microseeds from preliminary trials to improve crystal size and uniformity.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling (100 K) for X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
